molecular formula C21H15FN2OS2 B4067816 1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B4067816
M. Wt: 394.5 g/mol
InChI Key: UOFFYBFFCGWWCP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a sulfur-containing substituent. The molecule incorporates a 4-fluorophenyl group and a methyl-substituted phenyl ring, which are likely to influence its electronic properties and biological interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS2/c1-13-18(15-5-3-2-4-6-15)19-20(23-12-24-21(19)27-13)26-11-17(25)14-7-9-16(22)10-8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFFYBFFCGWWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the phenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the fluorophenyl group: This can be done via nucleophilic aromatic substitution.

    Formation of the ethanone linkage: This step might involve the use of reagents like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds with thienopyrimidine cores can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or interacting with a receptor on the cell surface.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

2.1.1. 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone

This compound () shares the 4-fluorophenyl and sulfanyl groups with the target molecule but differs in its non-fused tetrahydro-pyrimidin-2(1H)-thione scaffold. The dihydropyrimidinone/thione framework is associated with antibacterial and antifungal activities, as demonstrated in related derivatives .

2.1.2. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

This triazole-based derivative () replaces the thienopyrimidine core with a triazole ring and incorporates a phenylsulfonyl group. Triazole derivatives are widely explored for their enzyme-inhibitory properties (e.g., antifungal agents targeting lanosterol demethylase). The synthesis method involving sodium ethoxide and α-halogenated ketones () is comparable to protocols for preparing sulfanyl-linked ethanones, suggesting shared synthetic pathways for such compounds .

2.1.3. 1-(4-Methoxy-phenyl)-2-[6-methyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-ethanone

This analog () substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety and retains dual sulfanyl groups. Methoxy groups are electron-donating, which may increase lipophilicity compared to the electron-withdrawing fluorine substituent in the target compound. Such substitutions can modulate pharmacokinetic properties, such as membrane permeability or cytochrome P450 interactions .

Substituent Impact Analysis

  • Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound enhances electronegativity and may improve metabolic stability by reducing oxidative degradation. In contrast, the methoxy group in ’s analog could increase solubility but also susceptibility to demethylation .
  • Sulfanyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

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